
4-Iodo-3-methoxy-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-iodo-3-methoxyaniline to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Iodo-3-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-methoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine and methoxy groups also contribute to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-3-nitroaniline: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Chloro-3-methoxy-5-nitroaniline:
4-Bromo-3-methoxy-5-nitroaniline: Similar structure but with bromine instead of iodine, leading to variations in chemical behavior.
Uniqueness
4-Iodo-3-methoxy-5-nitroaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in organic synthesis and medicinal chemistry. The combination of the methoxy and nitro groups further enhances its versatility as a chemical intermediate .
Propiedades
Fórmula molecular |
C7H7IN2O3 |
|---|---|
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
4-iodo-3-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
NYAMJVRIZDMRMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1I)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)
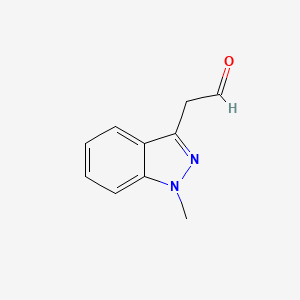
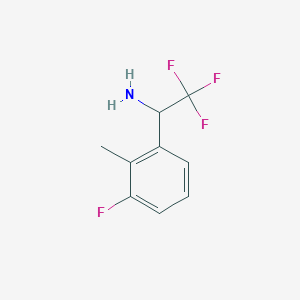

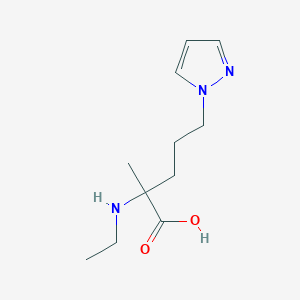
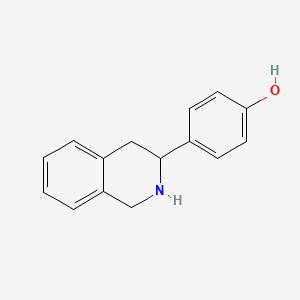
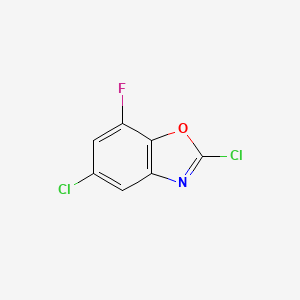
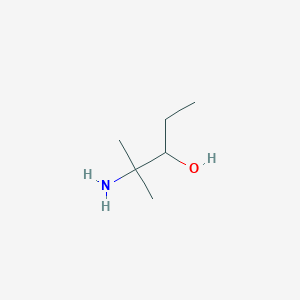
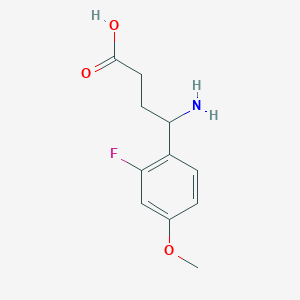
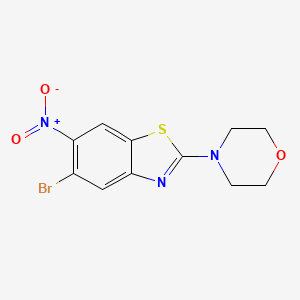

![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
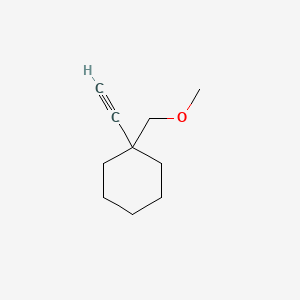
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
